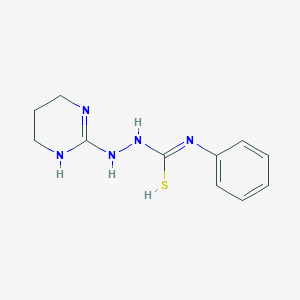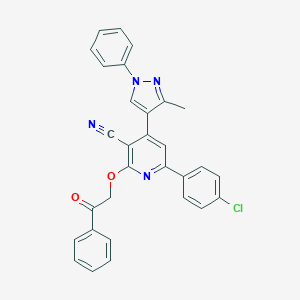![molecular formula C23H17ClN4O B292902 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292902.png)
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, also known as AL-869, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyridines and has been found to exhibit a range of interesting pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been found to induce apoptosis in cancer cells, which may contribute to its potential use in cancer therapy. In addition, 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been found to inhibit the replication of various viruses, including HIV and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at relatively low concentrations. However, 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile also has some limitations. It is relatively insoluble in water, which may limit its use in certain experimental settings. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the study of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. One area of research is the development of new synthetic methods for the preparation of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs. Another area of research is the further investigation of its mechanism of action, which may lead to the identification of new drug targets. Additionally, the potential use of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 4-chlorobenzylidene malononitrile with 2-amino-3-methylpyrazolo[3,4-b]pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide and the product is obtained in good yields after purification.
Applications De Recherche Scientifique
6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. 6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H17ClN4O |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-methyl-1-phenyl-6-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H17ClN4O/c1-3-13-29-23-19(14-25)21(16-9-11-17(24)12-10-16)20-15(2)27-28(22(20)26-23)18-7-5-4-6-8-18/h3-12H,1,13H2,2H3 |
Clé InChI |
PPYCQFMUOCDONW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C(C(=N2)OCC=C)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C2=C1C(=C(C(=N2)OCC=C)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B292833.png)
![3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
